Antifungal MIC Advantage of 3-Cyclohexylpropanoic Acid (CXP) Over 4-Phenylbutyric Acid (PBA) Against Saccharomyces cerevisiae
In a direct head-to-head in vitro antifungal evaluation, 3-cyclohexanepropionic acid (CXP) demonstrated a 2-fold lower minimum inhibitory concentration (MIC) against Saccharomyces cerevisiae (PTCC 5052) compared to the phenyl analog 4-phenylbutyric acid (PBA), with an MIC of 50 µg/mL versus 100 µg/mL for PBA [1]. The minimum fungicidal concentration (MFC) for CXP was also lower at 150 µg/mL versus 200 µg/mL for PBA. Against Candida albicans (ATCC 10231), the two compounds showed equivalent MIC (100 µg/mL) but CXP maintained a lower MFC (200 µg/mL vs. 250 µg/mL for PBA) [1]. In silico docking scores against the fusicoccin-binding H⁺-ATPase/14-3-3 ternary complex were −11.810 kcal/mol for CXP and −14.641 kcal/mol for PBA, indicating that while both compounds target the same binding pocket, CXP achieves meaningful antifungal activity at lower concentrations against S. cerevisiae [1].
| Evidence Dimension | Antifungal activity — Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) |
|---|---|
| Target Compound Data | CXP: S. cerevisiae MIC 50 µg/mL, MFC 150 µg/mL; C. albicans MIC 100 µg/mL, MFC 200 µg/mL |
| Comparator Or Baseline | PBA (4-phenylbutyric acid): S. cerevisiae MIC 100 µg/mL, MFC 200 µg/mL; C. albicans MIC 100 µg/mL, MFC 250 µg/mL. Miconazole (reference): S. cerevisiae MIC 1.5 µg/mL, MFC 1.5 µg/mL; C. albicans MIC 2 µg/mL, MFC 2.5 µg/mL |
| Quantified Difference | CXP MIC is 2-fold lower (50 vs. 100 µg/mL) than PBA against S. cerevisiae; MFC advantage of 50 µg/mL (both organisms). Docking score: −11.810 kcal/mol (CXP) vs. −14.641 kcal/mol (PBA). |
| Conditions | Micro-well plate dilution assay (NCCLS reference method); Malt Extract Broth; 48 h incubation at 30°C (S. cerevisiae) and 35°C (C. albicans); 0.5 McFarland inoculum; tested concentrations 1000–1.9 µg/mL. |
Why This Matters
For antifungal lead optimization programs, the 2-fold superior potency of CXP against S. cerevisiae reduces the compound quantity needed for hit-to-lead campaigns and positions the cyclohexyl scaffold as a more mass-efficient starting point for structure–activity relationship (SAR) exploration compared to PBA.
- [1] Pilehvar-Soltanahmadi Y, Panahi Y, Andalib S, Balaghi-Inalou M, Alipour S, Moazzez-Lalaklo N, Sandoghchian-Shotorbani S, Hatamnejad LS. Two Small Molecule Lead Compounds as New Antifungal Agents Effective against Candida albicans and Saccharomyces cerevisiae. Novelty in Biomedicine. 2014;2(2):47-52. View Source
